molecular formula C8H15N3O B14869189 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one

Cat. No.: B14869189
M. Wt: 169.22 g/mol
InChI Key: VNWJKJBLKBOKCA-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions can yield imidazolidin-2-ones . Another method includes the intramolecular hydroamination of linear urea derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal catalysts to enhance the efficiency and yield of the reaction. For example, γ-Al₂O₃ has been reported to catalyze the formation of imidazolidin-2-ones from diamines in supercritical CO₂ .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is unique due to its specific combination of imidazolidinone and pyrrolidine moieties. This unique structure may result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-3-ylimidazolidin-2-one

InChI

InChI=1S/C8H15N3O/c1-10-4-5-11(8(10)12)7-2-3-9-6-7/h7,9H,2-6H2,1H3

InChI Key

VNWJKJBLKBOKCA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C2CCNC2

Origin of Product

United States

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